molecular formula C15H10N4O4S B2612865 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 441289-30-1

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2612865
CAS No.: 441289-30-1
M. Wt: 342.33
InChI Key: ULUIGHARUHORAB-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents used in these reactions include thiosemicarbazide, pyridine-3-carboxylic acid, and 3-nitrobenzoyl chloride. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared to other compounds with similar structural features, such as:

    1-(3-Nitrophenyl)-2-(pyridin-3-yl)ethanone: Lacks the oxadiazole ring, resulting in different reactivity and applications.

    2-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetophenone:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Biological Activity

1-(3-Nitrophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridinyl and nitrophenyl groups. Common reagents include thiosemicarbazide and 3-nitrobenzoyl chloride, with solvents like ethanol or acetonitrile used under catalytic conditions.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown strong to moderate effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : The oxadiazole moiety can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation . Molecular docking studies suggest that these compounds bind effectively to target sites, potentially leading to apoptosis in cancer cells.

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promise against Mycobacterium tuberculosis. Certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, indicating strong antitubercular activity .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
MDPI Study (2021)Reported significant antibacterial activity against C. tetani and B. subtilis; showed good antimalarial effects .
PMC Review (2023)Discussed the anticancer potential of oxadiazole derivatives; highlighted specific targets like HDAC and thymidylate synthase .
RSC Research (2020)Evaluated antitubercular activity with promising results against drug-resistant strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound's structure allows it to bind to various enzymes critical for bacterial growth and cancer cell proliferation.
  • Receptor Interaction : It may modulate receptor activity involved in cellular signaling pathways.

Properties

IUPAC Name

1-(3-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c20-13(10-3-1-5-12(7-10)19(21)22)9-24-15-18-17-14(23-15)11-4-2-6-16-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUIGHARUHORAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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